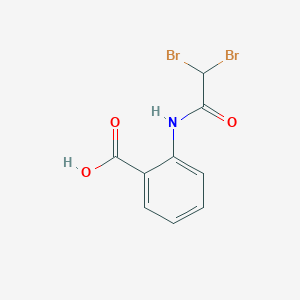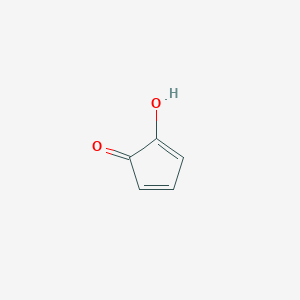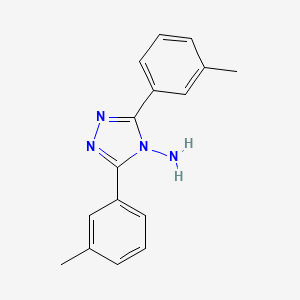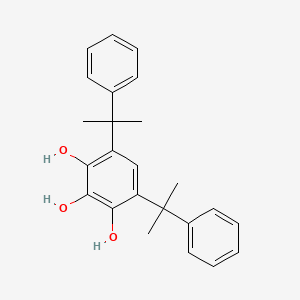
4,6-Bis(2-phenylpropan-2-yl)benzene-1,2,3-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Bis(2-phenylpropan-2-yl)benzene-1,2,3-triol is an organic compound characterized by its unique structure, which includes three hydroxyl groups attached to a benzene ring substituted with two phenylpropan-2-yl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(2-phenylpropan-2-yl)benzene-1,2,3-triol typically involves the following steps:
Starting Materials: The synthesis begins with benzene-1,2,3-triol (pyrogallol) and 2-phenylpropan-2-yl bromide.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the hydroxyl groups of benzene-1,2,3-triol.
Substitution Reaction: The deprotonated benzene-1,2,3-triol undergoes a nucleophilic substitution reaction with 2-phenylpropan-2-yl bromide to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Bis(2-phenylpropan-2-yl)benzene-1,2,3-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The phenylpropan-2-yl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may require catalysts such as palladium or nickel.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4,6-Bis(2-phenylpropan-2-yl)benzene-1,2,3-triol has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 4,6-Bis(2-phenylpropan-2-yl)benzene-1,2,3-triol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenylpropan-2-yl groups may interact with hydrophobic pockets in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Bis(1,1-dimethylethyl)-4-(1-methyl-1-phenylethyl)phenol: Similar structure but different substituents.
2-(2-Hydroxy-3,5-di-α-cumylphenyl)-2H-benzotriazole: Contains benzotriazole moiety instead of hydroxyl groups.
Uniqueness
4,6-Bis(2-phenylpropan-2-yl)benzene-1,2,3-triol is unique due to its combination of hydroxyl groups and phenylpropan-2-yl substituents, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
64888-14-8 |
|---|---|
Formule moléculaire |
C24H26O3 |
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
4,6-bis(2-phenylpropan-2-yl)benzene-1,2,3-triol |
InChI |
InChI=1S/C24H26O3/c1-23(2,16-11-7-5-8-12-16)18-15-19(21(26)22(27)20(18)25)24(3,4)17-13-9-6-10-14-17/h5-15,25-27H,1-4H3 |
Clé InChI |
KGOTWUMCIWSIOF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C(=C2O)O)O)C(C)(C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cadmium;1-[2-[2-(diiodomethoxy)ethoxy]ethoxy]-2-methoxyethane](/img/structure/B14492139.png)
![Ethanol, 2,2'-[1,2-ethanediylbis[(4-aminophenyl)imino]]bis-](/img/structure/B14492152.png)

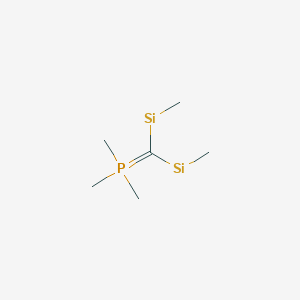
![Methyl 2-chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoate](/img/structure/B14492156.png)
![2-[1-(9H-fluoren-2-yl)ethylideneamino]guanidine;hydrochloride](/img/structure/B14492161.png)

![Ethanol, 2-[2-[[4-[(2-bromo-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]ethoxy]-](/img/structure/B14492177.png)
